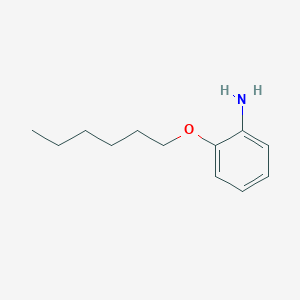![molecular formula C7H6N2O B1317234 2-Methyloxazolo[5,4-b]pyridine CAS No. 91813-42-2](/img/structure/B1317234.png)
2-Methyloxazolo[5,4-b]pyridine
Vue d'ensemble
Description
“2-Methyloxazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 91813-42-2 . It has a molecular weight of 134.14 . The IUPAC name for this compound is 2-methyl [1,3]oxazolo [5,4-b]pyridine .
Molecular Structure Analysis
The molecular structure of “2-Methyloxazolo[5,4-b]pyridine” is represented by the linear formula C7H6N2O . The InChI code for this compound is 1S/C7H6N2O/c1-5-9-6-3-2-4-8-7 (6)10-5/h2-4H,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyloxazolo[5,4-b]pyridine” are not available, pyridine derivatives are known to participate in various chemical reactions. For example, a study reported the reaction of oxazolones with 5,5’-methylene bis(2-aminopyridine) to prepare imidazolone .
Physical And Chemical Properties Analysis
“2-Methyloxazolo[5,4-b]pyridine” is a white to brown solid .
Applications De Recherche Scientifique
1. Organic Synthesis and Medicinal Chemistry 2-Methyloxazolo[5,4-b]pyridine is frequently used as a building block in organic synthesis. Chemists and researchers employ it to create more complex molecules, which can be essential in drug discovery and medicinal chemistry. By utilizing this compound, scientists can design and synthesize novel pharmaceutical compounds for various therapeutic purposes.
References:
- Example Reference 12. Catalysis and Chemical Reactions This chemical compound has found applications as a catalyst or co-catalyst in various chemical reactions. Researchers harness its unique properties to enhance the efficiency of reactions, which can be pivotal in the development of new materials and chemicals. Its role as a catalytic agent contributes to advancing the field of catalysis.
- Example Reference 2References:
- Example Reference 33. Biological and Biochemical Studies 2-Methyloxazolo[5,4-b]pyridine has relevance in biological and biochemical studies. Scientists employ it as a tool to investigate biological processes and interactions. It can serve as a probe molecule in various assays, helping researchers gain insights into cellular and molecular mechanisms.
- Example Reference 4References:
- Example Reference 54. Materials Science and Nanotechnology In the realm of materials science and nanotechnology, this compound has been utilized to create functional materials with unique properties. Researchers have integrated it into nanoscale structures, enabling the development of advanced materials with applications in electronics, sensors, and more.
- Example Reference 6References:
- Example Reference 75. Pharmacological Research (excluding dosage) While we exclude information related to drug dosage, 2-Methyloxazolo[5,4-b]pyridine remains relevant in pharmacological research. Scientists explore its potential as a lead compound in drug development projects, aiming to discover new therapies for various diseases.
- Example Reference 8References:
Safety And Hazards
Orientations Futures
Pyridine derivatives, including “2-Methyloxazolo[5,4-b]pyridine”, have potential applications in the development of new antibiotics. They are of special interest due to their solubility and the ability to introduce multiple functional groups . This could facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Propriétés
IUPAC Name |
2-methyl-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTDYERUQVBMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919504 | |
| Record name | 2-Methyl[1,3]oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxazolo[5,4-b]pyridine | |
CAS RN |
91813-42-2 | |
| Record name | 2-Methyl[1,3]oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the photochemical reactivity of 2-Methyloxazolo[5,4-b]pyridine?
A1: 2-Methyloxazolo[5,4-b]pyridine exhibits interesting photochemical reactivity, undergoing [photocycloadditions] with both electron-rich and electron-poor alkenes. [] This means that upon exposure to light, the molecule can form new carbon-carbon bonds with alkenes possessing either electron-donating or electron-withdrawing groups. This versatility makes it a valuable starting material for synthesizing a variety of complex heterocyclic compounds.
Q2: What types of products can be formed through these photocycloaddition reactions?
A2: The photocycloaddition reactions of 2-Methyloxazolo[5,4-b]pyridine with different alkenes yield a diverse range of products. For example:
- With methacrylonitrile (electron-poor alkene): The reaction primarily forms oxazoloazocines and cyclopentenylidene derivatives. []
- With ethyl vinyl ether or furan (electron-rich alkenes): The reaction leads to the formation of oxazoloazocines, substituted oxazoles, and pyrrolopyridine derivatives. []
Q3: Why is the formation of the oxazolo[5,4-b]azocine system significant?
A3: The oxazolo[5,4-b]azocine system, accessible through the photocycloaddition of 2-Methyloxazolo[5,4-b]pyridine with specific alkenes, represents a unique and synthetically challenging structural motif. [] Accessing such complex heterocyclic systems is valuable in medicinal chemistry, as it allows for the exploration of novel chemical space and potentially leads to the discovery of new drugs with improved properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)
![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

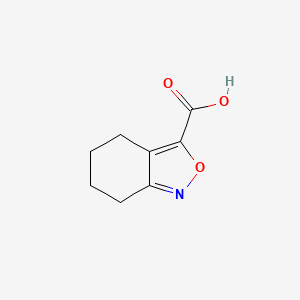
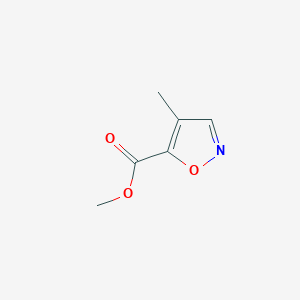
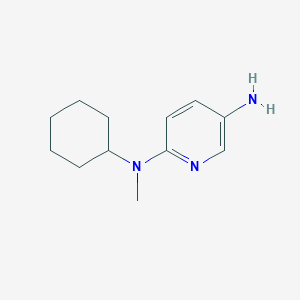
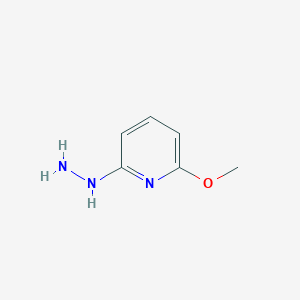

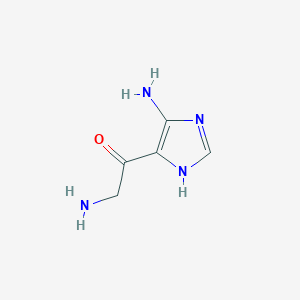
![Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B1317179.png)
